molecular formula C14H12N2O2S B2397611 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 922054-70-4

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2397611
CAS No.: 922054-70-4
M. Wt: 272.32
InChI Key: AOIQYCZWLUBHQX-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide (CAS 922054-70-4) is a chemical compound with a molecular formula of C14H12N2O2S and a molecular weight of 272.32 g/mol . This specialty chemical features a tetrahydroquinolinone scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological properties. This scaffold is recognized for its potential in pharmaceutical research, particularly in the development of kinase inhibitors. Recent scientific investigations highlight that structurally related 3,4-dihydroquinolin-2(1H)-one analogues have been designed and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for research in glioblastoma multiforme (GBM) . VEGFR2 is a primary mediator of tumor angiogenesis, and targeting this kinase is a promising therapeutic strategy in oncology. Certain analogues have demonstrated significant anti-proliferative effects against GBM cell lines in vitro, with studies employing molecular docking and dynamics to confirm strong interactions within the VEGFR2 binding pocket . This suggests potential research applications for this compound class in exploring new anti-cancer agents. Specifications: • CAS Number: 922054-70-4 • Molecular Formula: C14H12N2O2S • Molecular Weight: 272.32 g/mol • SMILES: O=C(C1=CC=CS1)NC2=CC3=C(NC(CC3)=O)C=C2 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-13-6-3-9-8-10(4-5-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-2,4-5,7-8H,3,6H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIQYCZWLUBHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the reaction of quinoline derivatives with thiophene carboxylic acid. One common method includes the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline or thiophene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline and thiophene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety fused with a thiophene ring, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, combining quinoline derivatives with thiophene carboxamides under controlled conditions. Catalysts such as palladium or rhodium may be employed to facilitate these reactions, ensuring high yields and purity.

Biological Activities

Preliminary studies suggest that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exhibits various biological activities , including:

  • Antimicrobial Properties : The compound has shown potential against bacterial strains, indicating its use in developing new antibiotics.
  • Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, studies involving similar compounds have demonstrated up to 90% growth inhibition in various cancer cell lines (e.g., lung carcinoma and breast adenocarcinoma) at specific concentrations .
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential use in treating diseases related to metabolic dysfunctions.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Drug Development : The compound's ability to target specific biochemical pathways positions it as a candidate for new drug formulations aimed at treating infections and cancers.
  • Targeted Therapies : Its structural features allow for modifications that could enhance selectivity and efficacy against particular biological targets.

Case Studies and Research Findings

Several studies have documented the efficacy of tetrahydroquinoline derivatives:

Study FocusFindings
Anticancer ActivityCompounds showed significant inhibition of cancer cell lines (e.g., MCF7) with structural modifications leading to enhanced potency .
Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains, supporting its potential as an antibiotic candidate.
Mechanistic StudiesInvestigated interactions with molecular targets revealing pathways for enzyme inhibition and receptor modulation .

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Derivatives with Modified Amine Substituents

Several analogs of the target compound feature variations in the amine substituents on the tetrahydroquinolinone core. These modifications influence solubility, bioavailability, and target affinity:

Compound Name Substituent Synthetic Yield Key Properties
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (28) Piperidin-1-ylethyl Not specified Converted to dihydrochloride salt; yellow solid
N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (29) Pyrrolidin-1-ylethyl 68% Higher yield suggests stability of pyrrolidine moiety
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) Dimethylaminoethyl 56% Purified via column chromatography; used in biological studies

Key Findings :

  • Bulky substituents (e.g., piperidin-1-yl) may reduce synthetic yields due to steric hindrance .
  • Tertiary amines (e.g., dimethylamino) enhance solubility in polar solvents, as seen in compound 26 .

Chiral Analogs and Enantiomeric Activity

The introduction of chirality significantly impacts biological activity. For example, (±)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (35) was separated into enantiomers via supercritical fluid chromatography (SFC):

Enantiomer Optical Rotation ([α]25<sup>589</sup>) Purity (ee) Biological Relevance
(S)-35 −18.0° (c = 0.5 in MeOH) 99.86% Higher binding affinity inferred from stereospecific synthesis
(R)-35 Not reported 100% Potential differences in pharmacokinetics compared to (S)-enantiomer

Key Findings :

  • Stereochemistry influences receptor interactions, as demonstrated by distinct optical rotations and enantiomeric excess (ee) values .

Quinazolinone-Based Thiophene Carboxamides

Compounds with a quinazolinone core instead of tetrahydroquinolinone exhibit divergent binding profiles:

Compound Name Docking Score (EGFR TKD) Structural Feature
7h (Quinazolinone-thiophene-2-carboxamide) −9.31 kcal/mol 1-isopropyl-7-methyl substituents
Target Compound (Tetrahydroquinolinone derivative) Not reported Conformationally rigid bicyclic core

Key Findings :

  • The quinazolinone scaffold in 7h achieves strong EGFR kinase domain (1M17) docking scores, suggesting the tetrahydroquinolinone core may offer alternative binding modes .

Comparison with Indoline and Benzo[b]thiophene Derivatives

While structurally distinct, indoline and benzo[b]thiophene derivatives share functional groups relevant to electronic properties:

Compound Class Example (ID) Key Feature Biological Activity
2-Oxoindoline derivatives () Compound IK Indole-3-ylidene-acetamide Anticandidate (specific activity not reported)
Benzo[b]thiophene () Ethyl 2-...carboxylate Tetrahydrobenzo[b]thiophene core Synthetic intermediate (22% yield)

Key Findings :

  • Thiophene-containing benzo[b]thiophene derivatives (e.g., 6o) prioritize synthetic utility over biological activity .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core fused with a thiophene ring and an amide functional group. Its unique structure is believed to contribute to various pharmacological properties, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC17H18N2O2S
Molecular Weight314.4 g/mol
Key Functional GroupsTetrahydroquinoline, Thiophene

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The compound is thought to interact with specific molecular targets within bacterial cells, potentially modulating enzyme activity or receptor binding. Such interactions suggest its potential use in treating bacterial infections.

Antitumor Activity

Research has shown that derivatives of tetrahydroquinoline structures exhibit significant antitumor activity. For instance, compounds with similar structural features have demonstrated IC50 values lower than traditional chemotherapeutics like Doxorubicin. This positions this compound as a promising candidate in cancer therapy .

The mechanism of action for this compound is under investigation. Initial findings suggest that it may inhibit specific enzymes involved in cellular pathways related to inflammation and tumor growth. Further studies are necessary to elucidate the precise biochemical pathways affected by this compound .

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoline derivatives with thiophene carboxylic acid. Common methods include:

  • Condensation Reaction : Utilizing dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
  • Reflux Conditions : The reaction is generally conducted under reflux for several hours to ensure complete conversion.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various tetrahydroquinoline derivatives, including compounds similar to this compound. The results indicated that several derivatives exhibited IC50 values significantly lower than Doxorubicin (IC50 = 37.5 µg/mL), suggesting enhanced potency against cancer cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against resistant bacterial strains. The study found that certain derivatives showed promising results in inhibiting bacterial growth, indicating potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between tetrahydroquinoline derivatives and thiophene-2-carboxylic acid derivatives. Key steps include:

  • Amination : Reacting nitro-tetrahydroquinoline precursors with hydrogen gas under Pd/C catalysis to reduce nitro groups to amines (e.g., 72.9% yield for compound 24 in ).
  • Coupling : Using reagents like methylthioimidate hydroiodide to form carboximidamide intermediates (e.g., compound 26 in , % yield).
  • Purification : Column chromatography (e.g., Biotage flash chromatography) or recrystallization to isolate pure products.
    • Critical Factors : Temperature control (e.g., 0°C for HCl salt formation in compound 28 ), solvent selection (e.g., THF for LiAlH4 reductions), and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., δ 7.34 ppm for thiophene protons in compound (S)-35 in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed MH⁺ = 369.2118 for compound (S)-35 ).
  • X-ray Crystallography : SHELX software ( ) refines crystal structures, particularly for derivatives with chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for derivatives of this compound, and what factors contribute to variability?

  • Analysis : Variability in yields (e.g., 6% for compound 30 vs. 69% for 31 in ) arises from:

  • Steric Hindrance : Bulky substituents (e.g., 1-methylpyrrolidin-2-yl in 30 ) reduce reaction efficiency.
  • Catalyst Activity : Pd/C catalyst deactivation in hydrogenation steps.
  • Purification Challenges : Low-yield compounds may require specialized techniques like preparative SFC (supercritical fluid chromatography) for chiral separations ().
    • Mitigation : Optimize reaction time, catalyst loading, and employ orthogonal purification methods .

Q. What advanced chromatographic techniques are used for enantiomeric resolution of chiral derivatives, and how is stereochemistry validated?

  • Techniques :

  • Chiral SFC : Uses columns like Chiralpak AD-H with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) for baseline separation (e.g., enantiomers of 35 in ).
  • Validation :
  • Optical Rotation : [α] values (e.g., −18.0° for (S)-35 ) confirm enantiopurity.
  • NMR Spectroscopy : Distinct splitting patterns in diastereomeric salts.
  • Independent Synthesis : Correlate results with enantiomerically pure starting materials (e.g., homoproline-derived (S)-13 in ) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties and bioactivity?

  • Case Studies :

  • Lipophilicity : LogP = 3.568 () for N-(2-oxo-1-propyl-...) increases membrane permeability.
  • Bioactivity : Fluorine or chlorine substituents () enhance binding to enzymes like kinases via halogen bonding.
    • Methodology :
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., compound 31 with 8-fluoro substitution in ).
  • Molecular Docking : Predict interactions with biological targets (e.g., ATP-binding pockets) .

Data Contradiction and Optimization

Q. Why do certain derivatives exhibit poor solubility, and how can this be addressed in experimental design?

  • Root Cause : Crystalline vs. amorphous forms (e.g., compound 25 in as a white solid vs. oily intermediates).
  • Solutions :

  • Salt Formation : Convert free bases to HCl salts (e.g., compound 28 in ).
  • Co-solvents : Use DMSO or DMF for biological assays.
  • Prodrug Design : Introduce hydrophilic groups (e.g., carboxamide → carboxylic acid in ) .

Q. How can researchers reconcile discrepancies in reported biological activity across structurally similar analogs?

  • Approach :

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., compound 35 in with 99.3% HPLC purity).
  • Off-Target Profiling : Use kinase panels or proteome-wide screens to identify confounding interactions .

Methodological Best Practices

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Protocols :

  • Inert Atmosphere : Use argon/nitrogen for moisture-sensitive steps (e.g., LiAlH4 reductions in ).
  • Intermediate Characterization : Validate each step via TLC or LC-MS before proceeding.
  • Batch Consistency : Standardize reagents (e.g., ≥97% purity for thiophene-2-carboxylic acid derivatives in ) .

Q. How can computational tools augment experimental design for novel derivatives?

  • Tools :

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energetics in tetrahydroquinoline formation).
  • Molecular Dynamics (MD) : Simulate target binding (e.g., compound 31 in with 8-fluoro substitution).
  • CHEM21 Toolkit : Optimize green chemistry metrics (e.g., solvent selection, atom economy) .

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